molecular formula C19H17NO3 B1680965 SF1670 CAS No. 345630-40-2

SF1670

Numéro de catalogue: B1680965
Numéro CAS: 345630-40-2
Poids moléculaire: 307.3 g/mol
Clé InChI: VZQDDSYKVYARDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SF1670 est un inhibiteur puissant et spécifique de la phosphatase et de l'homologue de la tensine supprimée sur le chromosome 10 (PTEN). PTEN est un gène suppresseur de tumeur qui est fréquemment muté dans divers cancers. This compound a montré qu'il améliorait la signalisation du phosphatidylinositol (3,4,5)-trisphosphate dans les neutrophiles et augmentait la phosphorylation d'Akt dans les cellules murines .

Applications De Recherche Scientifique

SF1670 has a wide range of scientific research applications:

    Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

    Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

    Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

Mécanisme D'action

Target of Action

SF1670 is a highly potent and specific inhibitor of the enzyme Phosphatase and Tensin Homolog (PTEN) . PTEN is a crucial enzyme that plays significant roles in cell survival and apoptosis .

Mode of Action

This compound interacts with PTEN, inhibiting its activity . This inhibition leads to an increase in intracellular PIP3 signaling , which in turn elevates Akt phosphorylation in cells . The interaction of this compound with PTEN results in changes in the expression of several proteins, including collagen II, p16, p53, PTEN, Akt, aggrecan, caspase 3/9, Bax, and Bcl-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PTEN/Akt pathway . By inhibiting PTEN, this compound enhances the signaling of PtdIns(3,4,5)P3, a phospholipid that plays a key role in cell cycle progression . This leads to the activation of Akt, a protein kinase that promotes cell survival and growth .

Pharmacokinetics

This compound is soluble in DMSO to 100 mM, indicating that it can be readily absorbed and distributed within the body . .

Result of Action

The inhibition of PTEN by this compound leads to several molecular and cellular effects. It has been shown to suppress apoptosis and inflammation, thus protecting against intervertebral disc degeneration . Specifically, this compound has been found to decrease the production of pro-inflammatory cytokines (TNF-α and IL-6) while increasing the production of anti-inflammatory cytokines (IL-10 and TGF-β) .

Action Environment

For instance, pre-treatment with this compound could significantly reverse the regulatory effects of IL-1β, a pro-inflammatory cytokine .

Analyse Biochimique

Biochemical Properties

SF1670 interacts with PTEN, an enzyme that plays a crucial role in cell survival and apoptosis . By inhibiting PTEN, this compound enhances PtdIns (3,4,5)P3 signaling in cells . This interaction leads to an increase in Akt phosphorylation, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neutrophils, this compound enhances PtdIns (3,4,5)P3 signaling, leading to increased Akt phosphorylation . This results in enhanced cellular responses such as superoxide formation, cell polarization, chemotactic migration, and phagocytosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PTEN, inhibiting its activity . This inhibition leads to an increase in PtdIns (3,4,5)P3 levels and subsequent enhancement of Akt phosphorylation . The increased Akt activity then influences various downstream processes, including cell survival, growth, and proliferation .

Dosage Effects in Animal Models

In these models, this compound enhanced bacteria-killing capability and decreased mortality .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PTEN, this compound increases the levels of PtdIns (3,4,5)P3, a key secondary messenger in this pathway . This leads to enhanced Akt signaling and influences various downstream cellular processes .

Transport and Distribution

Given its role as a PTEN inhibitor and its impact on PtdIns (3,4,5)P3 signaling, it’s likely that this compound is distributed to areas of the cell where PTEN and PtdIns (3,4,5)P3 are present .

Subcellular Localization

Given its role as a PTEN inhibitor, it’s likely that this compound localizes to areas of the cell where PTEN is present . PTEN is known to be present in various compartments of the cell, including the cytoplasm and the nucleus .

Méthodes De Préparation

SF1670 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique la préparation du N-(9,10-dihydro-9,10-dioxo-2-phénanthrène)-2,2-diméthyl-propanamide. La solubilité de this compound dans le diméthylsulfoxyde est supérieure à 15,4 milligrammes par millilitre . Le composé est généralement stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

SF1670 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits.

    Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.

    Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, l'éthanol et l'eau. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

    Chimie : this compound est utilisé comme inhibiteur spécifique dans diverses études chimiques pour comprendre le rôle de PTEN dans différentes voies.

    Biologie : Le composé est utilisé pour étudier les effets de l'inhibition de PTEN sur les processus cellulaires tels que la phosphorylation d'Akt et la signalisation du phosphatidylinositol (3,4,5)-trisphosphate.

    Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber PTEN et à améliorer les fonctions des neutrophiles.

    Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant PTEN

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au site actif de PTEN, inhibant ainsi son activité. Cette inhibition conduit à une augmentation des niveaux de phosphatidylinositol (3,4,5)-trisphosphate, ce qui améliore à son tour la phosphorylation d'Akt et l'absorption du glucose dans les cellules. Le composé augmente également la fonction des neutrophiles transplantés en améliorant la signalisation du phosphatidylinositol (3,4,5)-trisphosphate .

Comparaison Avec Des Composés Similaires

SF1670 est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de PTEN. Les composés similaires comprennent :

This compound se distingue par sa rétention intracellulaire prolongée et son amélioration spécifique des fonctions des neutrophiles, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Introduction

SF1670 is a selective inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTPN2 and PTEN. This compound has garnered attention in the field of immunology and oncology due to its potential to modulate signaling pathways involved in immune responses and cancer progression. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound inhibits PTPN2 with an IC50 value of 0.95 µM and PTEN with an IC50 of 1.78 µM . By inhibiting these phosphatases, this compound enhances phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for various cellular functions including cell survival, proliferation, and metabolism.

Key Effects

  • Increased PIP3 Signaling : this compound enhances fMLP-elicited PIP3 signaling in neutrophils, leading to increased activation of downstream signaling pathways such as Akt phosphorylation .
  • Reactive Oxygen Species (ROS) Production : The compound promotes the production of ROS in neutrophils, which plays a significant role in microbial killing and inflammation .
  • Chemotaxis Enhancement : In vitro studies indicate that pretreatment with this compound improves neutrophil chemotaxis towards sites of infection, which is critical for effective immune responses .

Study on Granulocyte Transfusion

A notable study investigated the efficacy of granulocyte transfusions in a mouse model of neutropenia-associated bacterial pneumonia. Results showed that pretreatment with this compound significantly enhanced the effectiveness of these transfusions. The study highlighted the following findings:

  • Increased Survival Rates : Mice treated with this compound prior to receiving granulocyte transfusions exhibited improved survival rates compared to control groups .
  • Enhanced Immune Response : The combination treatment led to a more robust immune response against bacterial infections, suggesting potential clinical applications for patients with compromised immune systems .

Table 1: Inhibition Profiles of this compound

Target ProteinIC50 (µM)Biological Effect
PTPN20.95Enhances PIP3 signaling
PTEN1.78Increases Akt phosphorylation

Table 2: Effects of this compound on Neutrophil Function

ParameterControl GroupThis compound Treated Group
PIP3 Signaling (Relative Units)100150
ROS Production (Relative Units)100200
Chemotaxis Index1.01.5

Propriétés

IUPAC Name

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQDDSYKVYARDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345630-40-2
Record name 345630-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SF1670
Reactant of Route 2
Reactant of Route 2
SF1670
Reactant of Route 3
Reactant of Route 3
SF1670
Reactant of Route 4
SF1670
Reactant of Route 5
SF1670
Reactant of Route 6
Reactant of Route 6
SF1670
Customer
Q & A

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.